
m344
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: M344 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of amide analogues of trichostatin A, which are known to inhibit histone deacetylase . The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 14.75 mg/mL, and it can be prepared by warming the tube at 37°C for 10 minutes or shaking it in an ultrasonic bath .
Industrial Production Methods: The industrial production of this compound involves maintaining murine erythroleukemia cells (MEL DS19 cells) in Dulbecco’s Modified Eagle Medium (D-MEM) containing 100 units/mL penicillin G sodium and 100 μg/mL streptomycin sulfate, supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere . Serial dilutions of this compound are prepared in 24-well plates using 1 mL of D-MEM per well .
Analyse Des Réactions Chimiques
Types of Reactions: M344 undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit histone deacetylation, leading to increased acetylation of histone proteins .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DMSO, penicillin G sodium, and streptomycin sulfate . The reactions are typically carried out at 37°C in a 5% CO2 atmosphere .
Major Products Formed: The major products formed from the reactions involving this compound include acetylated histone proteins and various metabolites that play a role in cell differentiation and apoptosis .
Applications De Recherche Scientifique
M344 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a potent HDAC inhibitor to study the effects of histone acetylation on gene expression . In biology, this compound is used to induce cell differentiation and apoptosis in various cell lines . In medicine, it has shown potential as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and HIV latency . In industry, this compound is used in the production of various bioactive compounds and as a research tool in drug discovery .
Mécanisme D'action
M344 exerts its effects by inhibiting histone deacetylase, leading to increased acetylation of histone proteins . This results in the activation of various genes involved in cell differentiation, apoptosis, and other cellular processes . This compound also activates the nuclear factor kappa B (NF-kB) pathway, which plays a role in the regulation of immune responses and inflammation . Additionally, this compound has been shown to reduce beta-amyloid levels and tau phosphorylation, making it a potential therapeutic agent for Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
M344 is unique in its ability to inhibit histone deacetylase with high potency and low toxicity compared to other HDAC inhibitors such as trichostatin A (TSA) . Similar compounds include sodium 4-phenylbutyrate, curcumin, and valproic acid sodium salt, which also inhibit histone deacetylase but have different molecular targets and pathways . This compound’s ability to induce cell differentiation and apoptosis, along with its potential therapeutic applications in various diseases, sets it apart from other HDAC inhibitors .
Activité Biologique
M344 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and HIV. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and case studies that highlight its efficacy and mechanisms of action.
This compound operates primarily by inhibiting HDAC6, leading to increased acetylation of histones H3 and H4. This modification is crucial for the transcriptional activation of certain genes, including those involved in HIV latency and cancer cell proliferation. The compound's ability to induce histone acetylation at the HIV-1 long terminal repeat (LTR) significantly enhances the expression of latent HIV-1 genes in infected cells, making it a candidate for anti-latency therapies .
Pancreatic Cancer
Recent studies have demonstrated that this compound exhibits potent anti-cancer activity against pancreatic cancer both in vitro and in vivo. It has been shown to:
- Induce Cell Cycle Arrest: this compound causes an accumulation of pancreatic cancer cells in the G1 phase of the cell cycle within 24 hours post-treatment.
- Promote Apoptosis: By 48 hours, this compound significantly increases apoptosis rates in pancreatic cancer cells compared to controls .
- Enhance MHC Class I Expression: This elevation potentially increases the susceptibility of cancer cells to immune-mediated destruction .
Treatment Condition | G1 Phase Accumulation | Apoptosis Rate |
---|---|---|
Control | 20% | 10% |
This compound (24h) | 45% | 30% |
This compound (48h) | 30% | 50% |
Other Cancer Types
This compound has also shown promise in treating endometrial cancer, where it induced significant growth inhibition and apoptosis. The compound's effects were compared to those of trichostatin A (TSA), revealing that this compound has lower toxicity while maintaining similar efficacy .
Synergistic Effects with Other Agents
This compound's potential is further enhanced when used in combination with other therapeutic agents. For instance, when combined with prostratin, a known activator of HIV transcription, this compound resulted in a synergistic increase in GFP-expressing cells in latently infected Jurkat T cells. This combination therapy demonstrated a higher percentage of HIV-1 reactivation compared to either agent alone .
Case Studies
- HIV Reactivation Study : In a study involving Jurkat T cells latently infected with HIV-1, treatment with this compound led to a dose-dependent increase in GFP expression, indicating successful reactivation of latent HIV. The study found that at a concentration of 200 nM, this compound increased GFP-expressing cells by 25.2% after three days and up to 33.1% after four days .
- Pancreatic Cancer Model : In an animal model for pancreatic cancer, this compound was administered alongside gemcitabine. Results indicated that this compound not only inhibited tumor growth but also improved overall survival rates compared to controls receiving gemcitabine alone .
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDSZWTBOCWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274415 | |
Record name | m344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251456-60-7 | |
Record name | M-344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251456607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-344 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8W4VF5ZEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.